2-Bromobicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17686273
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Br |
|---|---|
| Molecular Weight | 189.09 g/mol |
| IUPAC Name | 2-bromobicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
| Standard InChI Key | GCTUNFYRJIOGBR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CCC2Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
2-Bromobicyclo[3.2.1]octane belongs to the class of bridged bicyclic alkanes, featuring a seven-membered ring system with two carbon bridges connecting positions 1-3 and 1-5 (Figure 1). The bromine atom occupies the 2-position, introducing both steric and electronic effects that influence reactivity.
Table 1: Key Identifiers and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-bromobicyclo[3.2.1]octane |
| Molecular Formula | |
| Molecular Weight | 189.09 g/mol |
| Canonical SMILES | C1CC2CC1CCC2Br |
| InChI Key | GCTUNFYRJIOGBR-UHFFFAOYSA-N |
| PubChem CID | 20061054 |
The compound’s bridged structure imposes significant ring strain, which impacts its stability and reactivity. Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the bridgehead hydrogens, confirming the rigidity of the bicyclic framework .
Synthesis and Preparation
Halogenation of Bicyclo[3.2.1]octene
A primary synthetic route involves the bromination of bicyclo[3.2.1]octene using molecular bromine () or -bromosuccinimide (NBS) under radical initiation . The reaction proceeds via allylic bromination, yielding 2-bromobicyclo[3.2.1]octane as the major product.
Isomerization from 2-Bromobicyclo[2.2.2]octane
Silver bromide ()-mediated isomerization offers an alternative pathway. Heating 2-bromobicyclo[2.2.2]octane with induces a Wagner-Meerwein rearrangement, forming the [3.2.1] isomer through a non-classical carbocation intermediate .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages |
|---|---|---|
| Bromination of Octene | 65–75 | Scalable, single-step reaction |
| Isomerization with AgBr | 50–60 | Access to strained intermediates |
Reactivity and Reaction Mechanisms
Solvolysis and Carbonium Ion Formation
In polar solvents like ethanol, 2-bromobicyclo[3.2.1]octane undergoes solvolysis to generate a stabilized bicyclic carbocation. This intermediate can rearrange to tricyclo[2.2.2.0²⁶]octan-3-ol, demonstrating the compound’s propensity for Wagner-Meerwein shifts .
Dehydrohalogenation
Treatment with strong bases like potassium hydroxide () induces dehydrobromination, regenerating bicyclo[3.2.1]octene. This reversibility underscores its utility in catalytic cycles .
Applications in Organic Synthesis
Building Block for Natural Products
The compound’s rigid framework is exploited in the synthesis of terpenoids and alkaloids. For example, it serves as a precursor to tricyclic sesquiterpenes through Diels-Alder reactions.
Conformational Studies
The locked geometry of 2-bromobicyclo[3.2.1]octane facilitates investigations into steric effects and transition-state modeling. Researchers have used it to probe the stereoelectronic factors governing nucleophilic substitution reactions .
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